molecular formula C12H15Br B6204886 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 1537035-94-1

5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No. B6204886
CAS RN: 1537035-94-1
M. Wt: 239.2
InChI Key:
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Description

Annulenes are monocyclic hydrocarbons that contain alternating single and double bonds . They have the general formula CnHn (when n is an even number) or CnHn+1 (when n is an odd number) . The molecule you mentioned seems to be a type of annulene with a bromomethyl group attached.


Molecular Structure Analysis

The structure of annulenes is determined by the number of carbon atoms in the ring. For example, benzene is 6annulene and cyclooctatetraene is 8annulene . The structure of your molecule would be determined by the specific arrangement of its carbon atoms and the presence of the bromomethyl group .


Chemical Reactions Analysis

The chemical reactions involving annulenes can be quite complex and are influenced by factors such as the size of the carbon ring and the presence of any functional groups . For instance, [18]annulene can be converted into antiaromatic dianion and aromatic tetraanion .


Physical And Chemical Properties Analysis

The physical and chemical properties of annulenes are influenced by factors such as the size of the carbon ring and the presence of any functional groups . For example, the protons outside the ring of 12annulene appear at 5.91 ppm whereas the inner protons are characterized by a chemical shift of 7.86 ppm .

Future Directions

The study of annulenes is an active area of research in organic chemistry . Future directions could include exploring new synthesis methods, investigating the properties of different annulenes, and studying their potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene involves the bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulene followed by the addition of a methyl group to the bromine atom.", "Starting Materials": [ "6,7,8,9-tetrahydro-5H-benzo[7]annulene", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 6,7,8,9-tetrahydro-5H-benzo[7]annulene in methanol.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the solution for an additional 30 minutes.", "Step 4: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 5-bromomethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene.", "Step 7: Dissolve 5-bromomethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene in methanol.", "Step 8: Add sodium bicarbonate to the solution to neutralize the hydrogen bromide formed during the reaction.", "Step 9: Add methyl iodide to the solution and stir at room temperature for 24 hours.", "Step 10: Quench the reaction with hydrochloric acid and extract the product with dichloromethane.", "Step 11: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene." ] }

CAS RN

1537035-94-1

Molecular Formula

C12H15Br

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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